molecular formula C16H11Cl2N3 B6347367 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine CAS No. 1354925-91-9

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine

Cat. No.: B6347367
CAS No.: 1354925-91-9
M. Wt: 316.2 g/mol
InChI Key: PXDSAZSUAVQNLH-UHFFFAOYSA-N
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Description

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the 4,6-diarylpyrimidin-2-amine class, which is recognized as a privileged structure for developing potent biologically active molecules . The specific spatial arrangement of the ortho-chlorophenyl substituents may influence its binding affinity and selectivity towards various enzymatic targets, making it a valuable template for structure-activity relationship (SAR) studies. Key Research Applications and Value: Oncology Research: Structurally similar 4,6-diarylpyrimidin-2-amine derivatives have demonstrated promising anticancer properties as inhibitors of Aurora Kinase A (AURKA), a key regulator of mitotic entry and spindle assembly . Inhibition of AURKA can lead to G2/M phase cell cycle arrest and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, highlighting the potential of this chemotype in anticancer therapeutic development. Neurological Disease Research: Close analogues, specifically 4,6-bis(4-chlorophenyl)pyrimidin-2-amines, have been investigated as potent, small-molecule inhibitors of the Receptor for Advanced Glycation End products (RAGE) . RAGE is implicated in the pathogenesis of chronic inflammatory diseases, including Alzheimer's disease, and its inhibition represents a promising disease-modifying strategy. Chemical Biology & SAR Exploration: The molecule serves as a core structure for extensive pharmacomodulation. Researchers can explore the impact of substituents on the phenyl rings or the exocyclic amine to optimize potency, selectivity, and physicochemical properties, aiding in the design of novel chemical probes and lead compounds . Usage Note: This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4,6-bis(2-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDSAZSUAVQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine typically involves the condensation of 2-chlorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring .

Industrial Production Methods: The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of chlorine substituents on the phenyl rings significantly influences molecular properties. For example:

  • 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine (para-substituted) exhibits greater planarity between the pyrimidine and phenyl rings, enhancing π-conjugation and intermolecular stacking, as observed in crystallographic studies .
  • 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine (ortho-substituted) likely experiences steric hindrance from the bulky ortho-chlorine atoms, reducing planarity and altering hydrogen-bonding patterns compared to para-substituted analogs .

Table 1: Substituent Effects on Molecular Geometry

Compound Dihedral Angle (Pyrimidine-Phenyl) Key Structural Feature
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine 3.99° Near-planar structure
4,6-Bis(2-chlorophenyl)pyrimidin-2-amine (inferred) >10° (estimated) Steric hindrance from ortho-Cl
Antimicrobial and Antiparasitic Activity
  • 4,4′-(1,4-Phenylene)bis(pyrimidin-2-amine) derivatives (structurally distinct but related) show broad-spectrum antimicrobial activity, with IC₅₀ values ranging from 0.5–5 µg/mL against bacterial and fungal strains .
  • 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine (compound 11 in ) exhibits antitrypanosomal activity (IC₅₀ = 6.7–6.8 µM), attributed to the electron-withdrawing pyridinyl group enhancing target binding .

Table 3: Key Physicochemical Data

Compound Melting Point (°C) Solubility (Ethanol) Reference
4,6-Bis(4-chlorophenyl)pyrimidin-2-amine 229–230 Moderate
4,6-Bis(2-chlorophenyl)pyrimidin-2-amine Not reported Low (estimated)

Q & A

Q. What are the key structural features of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine that influence its reactivity and biological activity?

Q. What synthetic routes are reported for pyrimidine derivatives with chloro-substituted phenyl groups?

  • Methodological Answer : Common approaches include:
  • Nucleophilic substitution : Reacting 2-aminopyrimidine with chlorophenyl halides under palladium catalysis (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation).

  • Cyclocondensation : Using thiourea or guanidine derivatives with α,β-unsaturated ketones bearing chloroaryl groups.
    Optimize yields by varying solvents (e.g., DMF for polar intermediates) and temperatures (80–120°C). Monitor reaction progress via TLC or HPLC-MS .

    • Data Table :
MethodKey Reagents/ConditionsYield RangeAdvantages
Suzuki-Miyaura CouplingPd(PPh3)4, K2CO3, DMF, 100°C60–85%High regioselectivity for aryl groups
CyclocondensationThiourea, EtOH, reflux45–70%Scalability for gram-scale synthesis

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing halogenated pyrimidines?

  • Methodological Answer :
  • NMR : Use deuterated DMSO-d6 to resolve NH2 proton signals (~δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) clarifies coupling between aromatic protons and chlorine substituents.
  • IR : Focus on stretches for C-Cl (550–750 cm⁻¹) and NH2 (3300–3500 cm⁻¹). Compare with computational IR spectra (DFT) to confirm assignments.
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns for chlorine (3:1 for Cl vs. 1:1 for F) .

Advanced Research Questions

Q. How do computational methods aid in predicting reaction pathways for synthesizing 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using the Artificial Force Induced Reaction method) identify transition states and intermediates. For example, simulations can predict whether chlorophenyl groups undergo steric clashes during cyclization. Machine learning models trained on pyrimidine synthesis datasets (e.g., reaction temperatures, catalysts) recommend optimal conditions. Experimental validation via microreactor systems accelerates iterative testing .

Q. What strategies resolve contradictions in biological activity data across studies of halogenated pyrimidines?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from published IC50 values, noting variations in assay conditions (e.g., cell lines, incubation times).
  • Structural-Activity Landscapes : Use 3D-QSAR models to identify substituent patterns correlated with activity outliers. For instance, para vs. ortho chlorine placement on phenyl rings may explain divergent antimicrobial results.
  • Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to distinguish target-specific effects .

Q. How can X-ray crystallography and DFT calculations be integrated to understand intermolecular interactions in solid-state structures?

  • Methodological Answer :
  • X-ray Data : Resolve crystal packing motifs (e.g., dimerization via NH2⋯Cl hydrogen bonds).
  • DFT Optimization : Calculate interaction energies for observed packing patterns. Compare with alternative configurations (e.g., π-stacking vs. halogen bonding).
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯H vs. C⋯C interactions) to prioritize dominant forces .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in halogenated pyrimidines?

  • Methodological Answer :
  • Parallel Synthesis : Prepare a library of analogs with systematic substitutions (e.g., Cl → F, Br) at C4 and C6.
  • High-Throughput Screening : Test against panels of kinases or microbial strains to identify selectivity trends.
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents statistically.
    Example: A study comparing 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine with its 4-methylsulfonyl analog revealed 10-fold higher potency in the latter due to enhanced target binding .

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